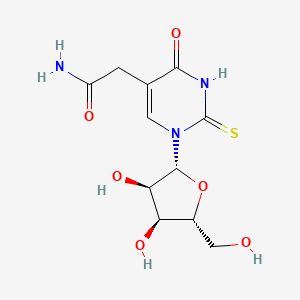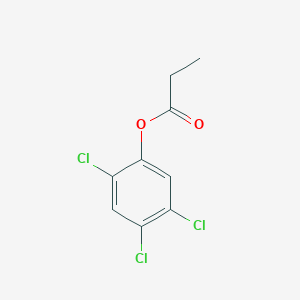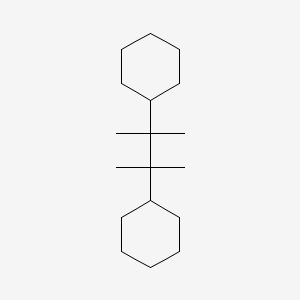
1,1'-(2,3-Dimethylbutane-2,3-diyl)dicyclohexane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Dimethyl-2,3-dicyclohexylbutane is an organic compound with the molecular formula C16H30. It is a branched hydrocarbon featuring two cyclohexyl groups attached to a central butane chain with two methyl groups at the 2 and 3 positions. This compound is part of the class of alkanes, which are saturated hydrocarbons consisting only of carbon and hydrogen atoms connected by single bonds.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dimethyl-2,3-dicyclohexylbutane can be achieved through various methods. One common approach involves the alkylation of cyclohexane derivatives. For instance, the reaction between 2,3-dimethylbutane and cyclohexyl halides under Friedel-Crafts alkylation conditions can yield the desired product. This reaction typically requires a Lewis acid catalyst such as aluminum chloride (AlCl3) and is conducted under anhydrous conditions to prevent hydrolysis of the catalyst.
Industrial Production Methods
Industrial production of 2,3-Dimethyl-2,3-dicyclohexylbutane may involve similar alkylation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification steps such as distillation and recrystallization are employed to obtain high-purity products suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
2,3-Dimethyl-2,3-dicyclohexylbutane can undergo several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids depending on the reaction conditions and oxidizing agents used.
Reduction: Reduction reactions can convert any functional groups present in the compound to their corresponding alkanes.
Substitution: Halogenation reactions can introduce halogen atoms into the molecule, replacing hydrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic or basic media.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are typical reducing conditions.
Substitution: Halogenation can be achieved using halogens (Cl2, Br2) in the presence of light or radical initiators.
Major Products Formed
Oxidation: Depending on the extent of oxidation, products can range from alcohols (e.g., 2,3-dimethyl-2,3-dicyclohexylbutanol) to ketones and carboxylic acids.
Reduction: The primary product is the fully saturated hydrocarbon.
Substitution: Halogenated derivatives such as 2,3-dimethyl-2,3-dicyclohexylbutyl chloride or bromide.
Wissenschaftliche Forschungsanwendungen
2,3-Dimethyl-2,3-dicyclohexylbutane has several applications in scientific research:
Chemistry: It serves as a model compound for studying the reactivity and properties of branched hydrocarbons and cycloalkanes.
Biology: Its derivatives can be used in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: Research into its potential therapeutic properties and its role as an intermediate in drug synthesis.
Industry: Utilized in the production of specialty chemicals, lubricants, and as a solvent in various industrial processes.
Wirkmechanismus
The mechanism of action of 2,3-Dimethyl-2,3-dicyclohexylbutane depends on its specific application and the reactions it undergoes. In general, its reactivity is influenced by the steric hindrance and electronic effects of the cyclohexyl and methyl groups. These factors can affect the compound’s interaction with molecular targets and pathways, such as enzyme binding sites or receptor interactions in biological systems.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,3-Dimethylbutane: A simpler branched alkane without cyclohexyl groups.
Cyclohexane: A cyclic hydrocarbon with similar structural features but lacking the branched alkane chain.
2,3-Dicyclohexylbutane: A similar compound with cyclohexyl groups but without the methyl substitutions.
Uniqueness
2,3-Dimethyl-2,3-dicyclohexylbutane is unique due to the presence of both cyclohexyl and methyl groups, which impart distinct steric and electronic properties. These features influence its reactivity, making it a valuable compound for studying the effects of branching and cyclic structures in hydrocarbons.
Eigenschaften
CAS-Nummer |
5171-88-0 |
|---|---|
Molekularformel |
C18H34 |
Molekulargewicht |
250.5 g/mol |
IUPAC-Name |
(3-cyclohexyl-2,3-dimethylbutan-2-yl)cyclohexane |
InChI |
InChI=1S/C18H34/c1-17(2,15-11-7-5-8-12-15)18(3,4)16-13-9-6-10-14-16/h15-16H,5-14H2,1-4H3 |
InChI-Schlüssel |
QQZBQFIJSUAOLU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C1CCCCC1)C(C)(C)C2CCCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1,1,1,2,2-Pentafluoro-2-[1,1,2,2-tetrafluoro-2-(pentafluoroethoxy)ethoxy]ethane](/img/structure/B14749029.png)
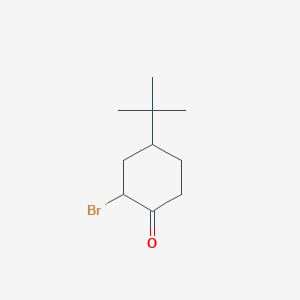
![2'-(Furan-2-carbonyl)-1'-(furan-2-yl)-1'-hydroxyspiro[1,3-dihydro-1-benzazepine-4,4'-cyclohexane]-2,5-dione](/img/structure/B14749031.png)
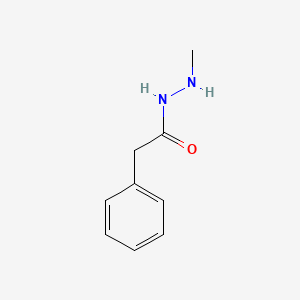

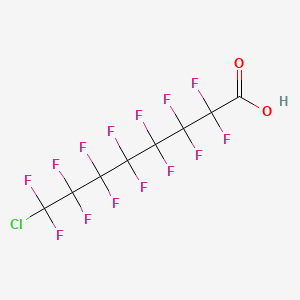
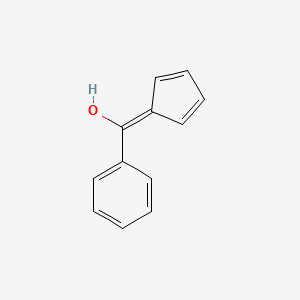

![N-[(E)-[4-[bis(2-chloroethyl)amino]phenyl]methylideneamino]-2,4-dioxo-1H-pyrimidine-6-carboxamide](/img/structure/B14749063.png)
![Quinazoline, 4-[3,4-dihydro-8-[(4-methyl-1-piperazinyl)sulfonyl]-2(1H)-isoquinolinyl]-6,7-dimethoxy](/img/structure/B14749064.png)
